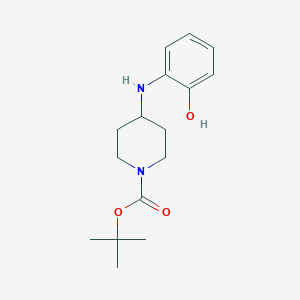

1-Boc-4-(2-Hydroxyphenylamino)piperidine

Description

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl 4-(2-hydroxyanilino)piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24N2O3/c1-16(2,3)21-15(20)18-10-8-12(9-11-18)17-13-6-4-5-7-14(13)19/h4-7,12,17,19H,8-11H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJKUNABSNYEGJB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)NC2=CC=CC=C2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10625288 | |

| Record name | tert-Butyl 4-(2-hydroxyanilino)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10625288 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

162045-48-9 | |

| Record name | tert-Butyl 4-(2-hydroxyanilino)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10625288 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Strategic Overview: The Value Proposition of a Multifunctional Building Block

An In-depth Technical Guide to 1-Boc-4-(2-hydroxyphenylamino)piperidine: Properties, Synthesis, and Applications

This document serves as a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the chemical properties, synthesis, and strategic applications of this compound. The insights provided herein are synthesized from established chemical principles and field-proven methodologies to facilitate its effective use as a versatile intermediate in complex molecule synthesis.

In the landscape of modern drug discovery, the piperidine moiety is a ubiquitous and highly valued scaffold, integral to the structure of numerous approved pharmaceuticals.[1] Its conformational flexibility and capacity to present substituents in defined three-dimensional space make it a privileged structure for achieving high-affinity interactions with biological targets. This compound emerges as a particularly strategic building block due to its inherent trifecta of functionalities:

-

A Boc-Protected Piperidine Nitrogen: This ensures stability during initial synthetic steps and allows for controlled, late-stage deprotection and subsequent functionalization. The tert-butoxycarbonyl (Boc) group is renowned for its robustness and clean, acidic-lability, providing orthogonal reactivity.[2]

-

A Nucleophilic Secondary Amine: The aniline-type nitrogen serves as a handle for N-alkylation, N-arylation, or acylation reactions, enabling the introduction of diverse substituents.

-

An ortho-Hydroxyphenyl Group: This arrangement of a phenol and an aniline is primed for intramolecular cyclization reactions to form valuable heterocyclic systems, such as benzoxazines, or can participate in metal-catalyzed cross-coupling reactions.

This guide will deconstruct these features, providing a granular view of the compound's properties and a practical framework for its synthetic manipulation.

Core Chemical and Physical Properties

A foundational understanding of a reagent's physicochemical properties is critical for reaction design, optimization, and scale-up. The key properties of this compound are summarized below.

| Property | Data | Source(s) |

| CAS Number | 162045-48-9 | [3][4] |

| Molecular Formula | C₁₆H₂₄N₂O₃ | [3][4] |

| Molecular Weight | 292.37 g/mol | [3][4] |

| Appearance | White to off-white solid/powder | |

| Boiling Point | 429.8 °C at 760 mmHg (Predicted) | [3] |

| Density | 1.18 g/cm³ (Predicted) | [3] |

| Flash Point | 213.7 °C (Predicted) | [3] |

Spectroscopic Signature: While specific spectra are vendor-dependent, the expected spectroscopic characteristics for structural verification are as follows:

-

¹H NMR: Expect characteristic signals for the Boc group (~1.5 ppm, 9H singlet), piperidine ring protons (complex multiplets from ~1.4-4.0 ppm), aromatic protons (~6.7-7.0 ppm), and exchangeable N-H and O-H protons.

-

¹³C NMR: Key signals include the Boc carbonyl carbon (~155 ppm), the quaternary Boc carbon (~80 ppm), aliphatic carbons of the piperidine ring (~30-55 ppm), and aromatic carbons (~114-146 ppm).

-

Mass Spectrometry (ESI-MS): The protonated molecular ion [M+H]⁺ would be observed at m/z 277.19, corresponding to the molecular formula C₁₆H₂₅N₂O₂⁺ (Note: the search results provided a mass spec hit for the non-hydroxylated analog, which is 277 [M+H]⁺[5]; the correct mass for the hydroxylated title compound would be [C₁₆H₂₄N₂O₃ + H]⁺ = 293.18).

-

Infrared (IR) Spectroscopy: Look for characteristic absorption bands for O-H and N-H stretching (~3300-3400 cm⁻¹), C-H stretching (~2850-3000 cm⁻¹), and the Boc carbonyl (C=O) stretch (~1680-1700 cm⁻¹).

Synthesis Protocol: A Validated Approach via Reductive Amination

The most reliable and scalable synthesis of this compound is achieved through the reductive amination of 1-Boc-4-piperidone with 2-aminophenol. This protocol is designed as a self-validating system, with clear checkpoints for reaction monitoring. A similar procedure is well-documented for analogous anilines.[5]

Causality in Reagent Selection:

-

Solvent: Dichloromethane (DCM) is chosen for its excellent solubility of both reactants and its inertness under the reaction conditions.

-

Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃ or "STAB") is the reagent of choice. Unlike stronger reducing agents like sodium borohydride, STAB is a mild, non-hygroscopic, and selective reagent that does not readily reduce the starting ketone but efficiently reduces the intermediate iminium ion. Its acidic nature can also catalyze iminium ion formation, obviating the need for strong acid catalysts that could cause side reactions.

Synthetic Workflow Diagram

Caption: Reductive amination workflow for synthesis.

Step-by-Step Experimental Methodology

-

Vessel Preparation: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 1-Boc-4-piperidone (1.0 eq).

-

Reactant Addition: Dissolve the piperidone in dichloromethane (DCM, approx. 10 mL per mmol of piperidone). To this solution, add 2-aminophenol (1.05 eq).

-

Iminium Formation: Stir the resulting mixture at ambient temperature (20-25 °C) for 30-60 minutes. This allows for the formation of the key iminium ion intermediate.

-

Reduction: Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 10-15 minutes. An exotherm may be observed; maintain the temperature below 30 °C.

-

Reaction Monitoring: Allow the reaction to stir at ambient temperature for 12-18 hours. Monitor the consumption of the limiting reagent (1-Boc-4-piperidone) by Thin Layer Chromatography (TLC) using an appropriate eluent system (e.g., 30% Ethyl Acetate in Hexanes).

-

Aqueous Workup: Once the reaction is complete, carefully quench by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously until gas evolution ceases.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer two more times with DCM.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude residue can be purified by flash column chromatography on silica gel to yield the title compound as a solid.

Strategic Applications in Medicinal Chemistry

The true value of this compound lies in its potential for controlled, sequential diversification to build libraries of complex molecules.[6]

Deprotection and N-Functionalization

The Boc group can be cleanly removed under standard acidic conditions (e.g., trifluoroacetic acid in DCM, or HCl in dioxane). The resulting free secondary amine on the piperidine ring is a key nucleophilic handle for a variety of transformations, including:

-

Acylation with acid chlorides or anhydrides.

-

Sulfonylation with sulfonyl chlorides.

-

Further reductive amination to install alkyl groups.

-

Buchwald-Hartwig or Ullmann coupling to install aryl or heteroaryl groups.

Secondary Amine Functionalization

The aniline nitrogen can be selectively functionalized, often through N-alkylation or N-arylation, to further elaborate the molecular structure.

Intramolecular Cyclization

The ortho-hydroxyaniline motif is a classic precursor for forming seven-membered rings or other heterocyclic systems through reactions like the Pictet-Spengler reaction or other condensation/cyclization protocols. This provides rapid access to complex, rigidified scaffolds of high interest in drug design.

Synthetic Diversification Logic

Caption: Logical pathways for synthetic diversification.

Safety, Handling, and Storage

Adherence to proper laboratory safety protocols is mandatory. While a specific Safety Data Sheet (SDS) for this exact compound should always be consulted, general guidelines based on analogous chemicals apply.[7][8][9]

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles conforming to EN166, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of dust.[10] Avoid contact with skin and eyes. After handling, wash hands thoroughly.[8]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from strong oxidizing agents and strong acids.[7]

-

Spills: In case of a spill, avoid dust formation. Sweep up the solid material and place it in a suitable, labeled container for disposal.[7]

By understanding and leveraging the distinct chemical functionalities of this compound, researchers can significantly streamline synthetic routes to novel and complex molecular architectures, thereby accelerating the engine of drug discovery.

References

-

Chemsrc. This compound | CAS#:162045-48-9. [Link]

-

HXCHEM. This compound/CAS:162045-48-9. [Link]

-

Technology Networks. New Molecule-Creation Method a “Powerful Tool” To Accelerate Drug Synthesis and Discovery. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Role of N-BOC-piperidine-4-carboxylic Acid in Accelerating Pharmaceutical Development. [Link]

Sources

- 1. technologynetworks.com [technologynetworks.com]

- 2. nbinno.com [nbinno.com]

- 3. This compound | CAS#:162045-48-9 | Chemsrc [chemsrc.com]

- 4. This compound/CAS:162045-48-9-HXCHEM [hxchem.net]

- 5. 1-N-Boc-4-(Phenylamino)piperidine synthesis - chemicalbook [chemicalbook.com]

- 6. chemimpex.com [chemimpex.com]

- 7. peptide.com [peptide.com]

- 8. fishersci.com [fishersci.com]

- 9. assets.thermofisher.com [assets.thermofisher.com]

- 10. targetmol.com [targetmol.com]

Introduction: The Strategic Importance of a Versatile Scaffold

An In-depth Technical Guide to the Synthesis of 1-Boc-4-(2-hydroxyphenylamino)piperidine

This compound, with its molecular formula C₁₆H₂₄N₂O₃, is a key heterocyclic building block in modern medicinal chemistry.[1] Its structure uniquely combines a piperidine ring, protected by a tert-butyloxycarbonyl (Boc) group, with a 2-aminophenol moiety. This arrangement offers multiple reactive handles for further chemical elaboration, making it a valuable intermediate in the synthesis of complex pharmaceutical agents and molecular probes. The Boc protecting group provides stability and enhances solubility in organic solvents, while allowing for facile deprotection under acidic conditions to reveal a secondary amine. The 2-hydroxyphenylamino substituent presents opportunities for derivatization at the phenolic hydroxyl group or the aromatic ring itself.

This guide provides a detailed exploration of the primary synthetic pathways to this valuable intermediate, focusing on the underlying chemical principles, step-by-step experimental protocols, and the rationale behind methodological choices. It is designed for researchers, chemists, and drug development professionals seeking a comprehensive understanding of its synthesis.

Pathway 1: Reductive Amination of N-Boc-4-Piperidone

Reductive amination is one of the most direct and widely utilized methods for the formation of carbon-nitrogen bonds.[2] This pathway leverages the reaction between a ketone (N-Boc-4-piperidone) and a primary amine (2-aminophenol) to form an intermediate iminium ion, which is then reduced in situ to the desired secondary amine. The choice of reducing agent is critical to the success of the reaction, with milder hydrides like sodium triacetoxyborohydride (STAB) being particularly effective.

Causality and Mechanistic Insight

The reaction proceeds in two main stages. First is the acid-catalyzed formation of a hemiaminal intermediate from the ketone and amine, which then dehydrates to form a Schiff base or its protonated form, the iminium ion. The second stage is the selective reduction of this C=N double bond. Sodium triacetoxyborohydride is often the reagent of choice for this transformation because it is less basic and more selective than other hydrides like sodium borohydride, reducing the likelihood of side reactions such as the reduction of the starting ketone.[2][3] The mild acidity of the acetic acid byproduct from STAB can also help catalyze the initial imine formation.

Caption: Workflow for Reductive Amination Synthesis.

Detailed Experimental Protocol

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add N-Boc-4-piperidone (1.0 eq), 2-aminophenol (1.05 eq), and an appropriate solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE) under an inert atmosphere (e.g., nitrogen or argon).

-

Reagent Addition: Stir the mixture at room temperature for 20-30 minutes to allow for initial mixing and potential pre-formation of the hemiaminal.

-

Initiation of Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise to the stirring solution. A slight exotherm may be observed. If using a less reactive amine/ketone pair, a small amount of acetic acid (0.1-0.2 eq) can be added to catalyze iminium ion formation.[3]

-

Reaction Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting materials are consumed.

-

Work-up: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously for 15-20 minutes to neutralize any remaining acid and decompose the excess reducing agent.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer two more times with DCM.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes.

Data Summary: Reductive Amination

| Parameter | Details | Rationale / Reference |

| Starting Materials | N-Boc-4-piperidone, 2-Aminophenol | Commercially available precursors.[1] |

| Key Reagent | Sodium Triacetoxyborohydride (STAB) | Mild and selective reducing agent for imines/iminium ions.[2][3] |

| Solvent | Dichloromethane (DCM) | Aprotic solvent that effectively solubilizes reactants. |

| Temperature | Room Temperature (20-25 °C) | Sufficient for both iminium formation and reduction. |

| Reaction Time | 12-24 hours | Varies based on substrate reactivity; requires monitoring. |

| Typical Yield | 75-95% | Highly efficient transformation. |

Pathway 2: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[4] This pathway is particularly advantageous for constructing aryl-amine bonds, which can be challenging to form via traditional methods like nucleophilic aromatic substitution, especially with electron-rich or non-activated aryl halides.[5][6] For the synthesis of our target molecule, this would involve coupling 1-Boc-4-aminopiperidine with a 2-substituted phenol derivative, such as 2-bromophenol or 2-iodophenol.

Causality and Mechanistic Insight

The reaction operates via a Pd(0)/Pd(II) catalytic cycle. The key steps are:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide bond (e.g., 2-bromophenol), forming a Pd(II) complex.

-

Amine Coordination & Deprotonation: The amine (1-Boc-4-aminopiperidine) coordinates to the palladium center, and a base deprotonates the amine to form an amido complex.

-

Reductive Elimination: The aryl group and the amido group couple and are eliminated from the palladium center, forming the desired C-N bond and regenerating the Pd(0) catalyst.

The choice of ligand is crucial for the efficiency of the catalyst, with bulky, electron-rich phosphine ligands often employed to promote the key steps of oxidative addition and reductive elimination.[7]

Caption: The catalytic cycle of Buchwald-Hartwig amination.

Detailed Experimental Protocol

-

Reaction Setup: In an oven-dried Schlenk flask or sealed tube, combine the aryl halide (e.g., 2-bromophenol, 1.0 eq), 1-Boc-4-aminopiperidine (1.1-1.2 eq), a palladium source (e.g., Pd₂(dba)₃, 1-2 mol%), and a suitable phosphine ligand (e.g., BINAP or XPhos, 2-4 mol%).

-

Reagent Addition: Add a strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃) (1.4-2.0 eq).

-

Solvent and Degassing: Add an anhydrous, deoxygenated solvent like toluene or dioxane. The reaction mixture must be thoroughly degassed (e.g., by three freeze-pump-thaw cycles or by bubbling argon through the solution) to prevent oxidation of the Pd(0) catalyst.

-

Heating and Monitoring: Seal the vessel and heat the reaction to 80-110 °C with vigorous stirring. Monitor the reaction's progress by TLC or LC-MS.

-

Work-up: After completion, cool the reaction to room temperature and dilute it with a solvent like ethyl acetate. Filter the mixture through a pad of Celite to remove the palladium catalyst and inorganic salts.

-

Extraction: Wash the filtrate with water and then with brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography on silica gel.

Data Summary: Buchwald-Hartwig Amination

| Parameter | Details | Rationale / Reference |

| Starting Materials | 1-Boc-4-aminopiperidine, 2-Bromophenol | Common coupling partners for this reaction type.[8] |

| Catalyst System | Pd Source (e.g., Pd₂(dba)₃) + Phosphine Ligand | Essential for facilitating the C-N bond formation.[4][7] |

| Base | Sodium tert-butoxide (NaOtBu) or Cs₂CO₃ | Required for deprotonation of the amine. |

| Solvent | Toluene or Dioxane (anhydrous) | High-boiling aprotic solvents suitable for cross-coupling.[5] |

| Temperature | 80-110 °C | Thermal energy is required to drive the catalytic cycle. |

| Reaction Time | 4-16 hours | Dependent on catalyst efficiency and substrate reactivity. |

| Typical Yield | 60-85% | Generally good yields, but sensitive to conditions. |

Alternative Pathway: Nucleophilic Aromatic Substitution (SNAr)

A third potential, though often less efficient, route is Nucleophilic Aromatic Substitution (SNAr). This reaction requires a highly electron-deficient aromatic ring, typically achieved by placing a strong electron-withdrawing group (like -NO₂) ortho or para to a good leaving group (like fluorine). For this synthesis, one could react 1-Boc-4-aminopiperidine with 1-fluoro-2-nitrobenzene. The resulting nitro-intermediate would then require a subsequent reduction step (e.g., using H₂/Pd-C or SnCl₂) to yield the final product. While viable, this two-step process and the often harsh conditions required make it less favorable than the one-pot reductive amination or the more versatile Buchwald-Hartwig coupling.[6][9]

Conclusion and Strategic Synthesis Selection

Both Reductive Amination and Buchwald-Hartwig Amination represent robust and high-yielding pathways for the synthesis of this compound. The choice between them often depends on practical laboratory considerations:

-

Reductive Amination is operationally simpler, proceeds under mild conditions at room temperature, and avoids the use of expensive and air-sensitive palladium catalysts and ligands. It is often the preferred first choice for its cost-effectiveness and straightforward execution.

-

Buchwald-Hartwig Amination offers greater versatility and is indispensable when the corresponding ketone for reductive amination is unavailable or unstable. It is a cornerstone of modern synthetic chemistry for its reliability in forming challenging aryl-amine bonds.

For industrial-scale production, the efficiency, low cost, and milder conditions of reductive amination make it a highly attractive option. For discovery chemistry and analog synthesis, the modularity of the Buchwald-Hartwig approach provides significant advantages.

References

-

This compound | CAS#:162045-48-9 . Chemsrc. Available at: [Link]

-

1-Boc-4-AP . Wikipedia. Available at: [Link]

-

Buchwald–Hartwig amination . Wikipedia. Available at: [Link]

-

Buchwald-Hartwig Amination . ACS GCI Pharmaceutical Roundtable Reagent Guides. Available at: [Link]

-

Synthesis of N-Substituted piperidines from piperidone . ResearchGate. Available at: [Link]

-

A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines . National Institutes of Health. Available at: [Link]

-

THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES . ResearchGate. Available at: [Link]

- Method for synthesizing 1-boc-4-aminopiperidine. Google Patents.

-

1-Boc-4-AP | C16H24N2O2 . PubChem. Available at: [Link]

-

Buchwald-Hartwig Cross Coupling Reaction . Organic Chemistry Portal. Available at: [Link]

-

Palladium-catalyzed Buchwald-Hartwig amination . Atlanchim Pharma. Available at: [Link]

-

Buchwald-Hartwig Amination . Chemistry LibreTexts. Available at: [Link]

- Preparation method for 1-N-BOC-4-acetyl piperidine. Google Patents.

-

Reaction with Boc-piperazine (18) and (N-Boc-4-amino)piperidine (19) . ResearchGate. Available at: [Link]

-

Reductive amination of piperazine . Reddit. Available at: [Link]

-

Concerted Nucleophilic Aromatic Substitutions . National Institutes of Health. Available at: [Link]

Sources

- 1. This compound | CAS#:162045-48-9 | Chemsrc [chemsrc.com]

- 2. A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines: Tandem Direct Reductive Amination/N-Boc Protection - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 1-N-Boc-4-(Phenylamino)piperidine synthesis - chemicalbook [chemicalbook.com]

- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 5. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

- 6. atlanchimpharma.com [atlanchimpharma.com]

- 7. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 8. researchgate.net [researchgate.net]

- 9. Concerted Nucleophilic Aromatic Substitutions - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to tert-butyl 4-(2-hydroxyanilino)piperidine-1-carboxylate: Synthesis, Characterization, and Applications

This guide provides a comprehensive technical overview of tert-butyl 4-(2-hydroxyanilino)piperidine-1-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry. The 4-anilinopiperidine scaffold is a privileged structure, forming the core of numerous therapeutic agents, particularly those targeting the central nervous system.[1][2] This document details the primary synthetic routes, characterization methods, and the scientific rationale underpinning its importance in drug discovery for an audience of researchers, scientists, and drug development professionals.

While specific literature on the ortho-hydroxy isomer is not extensively detailed, the synthetic principles and characterization techniques are well-established for this class of compounds. This guide leverages established methodologies for analogous structures to provide a robust and scientifically grounded framework for its preparation and study.

Molecular Structure and Physicochemical Properties

tert-butyl 4-(2-hydroxyanilino)piperidine-1-carboxylate possesses a core structure featuring a piperidine ring substituted at the 4-position with a 2-hydroxyanilino group. The piperidine nitrogen is protected by a tert-butoxycarbonyl (Boc) group, a common strategy in organic synthesis to modulate reactivity and improve handling of amine-containing intermediates. The Boc group can be readily removed under acidic conditions, allowing for further functionalization at the nitrogen atom.[3]

The presence of both a hydrogen bond donor (-OH, -NH) and acceptor (C=O) groups, combined with the conformational flexibility of the piperidine ring, makes this scaffold a versatile building block for creating molecules with specific three-dimensional orientations to interact with biological targets.[1][4]

Table 1: Calculated Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₁₆H₂₄N₂O₃ | N/A (Calculated) |

| Molecular Weight | 292.37 g/mol | N/A (Calculated) |

| XLogP3 | 2.8 | N/A (Predicted) |

| Hydrogen Bond Donors | 2 | N/A (Calculated) |

| Hydrogen Bond Acceptors | 4 | N/A (Calculated) |

Synthesis Methodologies

The synthesis of tert-butyl 4-(2-hydroxyanilino)piperidine-1-carboxylate is most efficiently achieved through the coupling of two key fragments: N-Boc-4-piperidone and 2-aminophenol. Two primary, high-yielding methods are prevalent for this transformation: Reductive Amination and Buchwald-Hartwig Amination.

Primary Synthetic Route: Reductive Amination

Reductive amination is a cornerstone of C-N bond formation in pharmaceutical synthesis, valued for its operational simplicity and broad substrate scope.[5] The reaction proceeds via the initial formation of an enamine or iminium ion intermediate from the ketone and amine, which is then reduced in situ by a mild reducing agent.

The choice of a hindered, mild reducing agent like sodium triacetoxyborohydride (STAB) is critical. Its selectivity for iminium ions over ketones prevents the undesired reduction of the starting N-Boc-4-piperidone.[3] Acetic acid is often used as a catalyst to facilitate the formation of the iminium intermediate.

Caption: Reductive Amination Workflow.

-

Reaction Setup: To a solution of N-Boc-4-piperidone (1.0 eq) and 2-aminophenol (1.1 eq) in a suitable solvent such as 1,2-dichloroethane (DCE) or dichloromethane (DCM), add glacial acetic acid (1.0 eq).

-

Reagent Addition: Stir the mixture at room temperature for 1 hour to facilitate iminium ion formation. Subsequently, add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise over 15 minutes. The portion-wise addition helps to control any potential exotherm.

-

Reaction Monitoring: Allow the reaction to stir at room temperature for 16-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting ketone is consumed.

-

Work-up: Quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate (NaHCO₃) solution. Separate the organic layer and extract the aqueous layer twice with the reaction solvent.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel to yield the desired product.

Alternative Synthetic Route: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for forming C-N bonds.[6][7] This method is particularly useful for coupling amines with aryl halides or triflates and is known for its high functional group tolerance.[8] While potentially more complex to set up than reductive amination, it offers an excellent alternative, especially if the corresponding aryl halide (e.g., 2-bromo- or 2-iodophenol) is readily available.

The catalytic cycle involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base, and reductive elimination to yield the product and regenerate the catalyst.[7][8] The choice of ligand is crucial for the efficiency of the reaction.

Caption: Buchwald-Hartwig Amination Workflow.

-

Reaction Setup: In an oven-dried flask under an inert atmosphere (e.g., Argon), combine 2-bromophenol (1.0 eq), tert-butyl 4-aminopiperidine-1-carboxylate (1.2 eq), a palladium source such as Pd₂(dba)₃ (0.02 eq), a suitable phosphine ligand like Xantphos (0.04 eq), and a base such as cesium carbonate (Cs₂CO₃) (2.0 eq).

-

Solvent and Heating: Add anhydrous toluene or dioxane as the solvent. Heat the mixture to 80-110 °C.

-

Reaction Monitoring: Monitor the reaction by TLC or LC-MS.

-

Work-up and Purification: Upon completion, cool the reaction mixture, dilute with an organic solvent like ethyl acetate, and filter through a pad of celite. The filtrate is then washed, dried, and concentrated. Purification is typically achieved via flash column chromatography.

Structural Characterization

The identity and purity of the synthesized compound must be confirmed through a combination of spectroscopic techniques.

Table 2: Predicted Spectroscopic Data

| Technique | Expected Observations |

| ¹H NMR | - Aromatic Protons: Multiplets in the range of δ 6.7-7.2 ppm. - Piperidine Protons: A complex series of multiplets from δ 1.4-4.1 ppm. - Boc Protons: A characteristic singlet at ~δ 1.45 ppm (integrating to 9H). - NH/OH Protons: Broad singlets, chemical shift dependent on concentration and solvent. |

| ¹³C NMR | - Aromatic Carbons: Signals in the range of δ 115-150 ppm. - Boc Carbonyl: Signal around δ 155 ppm. - Boc Quaternary Carbon: Signal around δ 80 ppm. - Piperidine Carbons: Signals in the aliphatic region δ 30-55 ppm. |

| Mass Spec (ESI+) | Expected [M+H]⁺ at m/z = 293.18. |

| IR Spectroscopy | - N-H/O-H Stretching: Broad band in the region of 3200-3500 cm⁻¹. - C=O Stretching (Boc): Strong absorption around 1680-1700 cm⁻¹. - C-N Stretching: Absorption in the range of 1200-1300 cm⁻¹. |

Applications in Drug Discovery and Medicinal Chemistry

The 4-anilinopiperidine scaffold is a cornerstone in modern drug design. Its structural features are present in a wide range of clinically important drugs.[2]

-

Opioid Receptor Modulation: The most prominent examples are found in the fentanyl family of potent opioid analgesics. The 4-anilinopiperidine core is essential for their activity at the μ-opioid receptor.[9][10]

-

CNS-Active Agents: The piperidine ring is a common motif in drugs targeting the central nervous system due to its ability to confer favorable physicochemical properties, such as improved blood-brain barrier penetration.[1][11]

-

Kinase Inhibitors: Functionalized piperidine rings are frequently incorporated into the design of kinase inhibitors for oncology, where they can occupy specific pockets in the ATP-binding site.

-

Versatile Intermediate: As a synthetic intermediate, tert-butyl 4-(2-hydroxyanilino)piperidine-1-carboxylate is highly valuable. The Boc-protecting group can be removed to allow for N-alkylation or N-arylation, and the hydroxyl group on the aniline ring provides a handle for further modification, enabling the creation of diverse chemical libraries for high-throughput screening. The parent compound of this class, 1-Boc-4-AP, is a regulated chemical precursor for the synthesis of fentanyl and its analogues.[12]

Safety and Handling

As with any laboratory chemical, appropriate safety precautions should be taken.

-

Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

-

Handling: Handle the compound in a well-ventilated area or a chemical fume hood. Avoid inhalation of dust or vapors.

-

Storage: Store in a tightly sealed container in a cool, dry place.

Conclusion

tert-butyl 4-(2-hydroxyanilino)piperidine-1-carboxylate represents a valuable and versatile chemical building block. The synthetic routes to this compound, particularly reductive amination, are robust, scalable, and utilize readily available starting materials. Its structure is primed for further chemical elaboration, making it an important intermediate for the synthesis of novel compounds in drug discovery, particularly for CNS disorders and pain management. The well-established importance of the 4-anilinopiperidine scaffold ensures that this and related compounds will continue to be of high interest to the scientific community.

References

-

PubChem. tert-Butyl 4-hydroxypiperidine-1-carboxylate. National Center for Biotechnology Information. Available from: [Link]

-

Walz, A.J. & Bae, S.Y. Fentanyl Synthesis Using N-BOC-4-Piperidinone. Defense Technical Information Center (DTIC). (2023). Available from: [Link]

- Google Patents. CN104628625A - Synthesis method of N-boc-4-hydroxypiperidine.

-

Wikipedia. Buchwald–Hartwig amination. Available from: [Link]

-

Chemistry LibreTexts. Buchwald-Hartwig Amination. (2023-06-30). Available from: [Link]

-

Organic Chemistry Portal. Preparation of sec and tert amines by Buchwald-Hartwig Amination. (2026-01-05). Available from: [Link]

-

Gassama, A., & Diatta, A. Synthesis of N-Substituted piperidines from piperidone. Journal de la Société Ouest-Africaine de Chimie. (2015). ResearchGate. Available from: [Link]

-

Xiaohua, S. Synthesis method of N-Boc-4-hydroxypiperidine. (2018). SciSpace. Available from: [Link]

-

Nolan, S. P., et al. Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. Available from: [Link]

-

Casy, A.F. & Parfitt, R.T. Fentanyl and the 4-Anilinopiperidine Group of Analgesics. (1986). Semantic Scholar. Available from: [Link]

-

Finney, Z.G., & Riley, T.N. 4-Anilidopiperidine analgesics. 3. 1-Substituted 4-(propananilido)perhydroazepines as ring-expanded analogs. Journal of Medicinal Chemistry. ACS Publications. Available from: [Link]

-

Atlanchim Pharma. Palladium-catalyzed Buchwald-Hartwig amination. Available from: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Role of Piperidine Derivatives in Pharmaceutical Synthesis. Available from: [Link]

-

PubChem. tert-Butyl 4-(hydroxymethyl)piperidine-1-carboxylate. National Center for Biotechnology Information. Available from: [Link]

-

ResearchGate. ChemInform Abstract: Evolution of the 4-Anilidopiperidine Class of Opioid Analgesics. (2025-08-07). Available from: [Link]

-

Wang, M., et al. Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. Atlantis Press. (2015). Available from: [Link]

-

PubChem. tert-Butyl 4-(2-oxoethyl)piperidine-1-carboxylate. National Center for Biotechnology Information. Available from: [Link]

-

Szymański, P., et al. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed. (2025-10-21). Available from: [Link]

-

Matassini, C., et al. The double reductive amination approach to the synthesis of polyhydroxypiperidines. Available from: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Crucial Role of Piperidine Derivatives in Modern Drug Discovery. Available from: [Link]

-

Regulations.gov. Designation of a List I Chemical: 4-Piperidone. Available from: [Link]

-

Tarasova, Y.A., et al. Reductive Amination in the Synthesis of Pharmaceuticals. PubMed. (2019-12-11). Available from: [Link]

-

U.S. Drug Enforcement Administration. New Trends in the Illicit Manufacture of Synthetic Drugs. Available from: [Link]

-

ResearchGate. Applications of piperazine scaffold in drug design. Available from: [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. apps.dtic.mil [apps.dtic.mil]

- 4. thieme-connect.de [thieme-connect.de]

- 5. Reductive Amination in the Synthesis of Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]

- 9. semanticscholar.org [semanticscholar.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. nbinno.com [nbinno.com]

- 12. caymanchem.com [caymanchem.com]

An In-Depth Technical Guide to 1-Boc-4-(2-hydroxyphenylamino)piperidine: A Key Intermediate in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 1-Boc-4-(2-hydroxyphenylamino)piperidine (CAS Number: 162045-48-9), a pivotal intermediate in the synthesis of complex heterocyclic molecules with significant potential in drug discovery. As a Senior Application Scientist, this document is structured to deliver not just procedural steps but also the underlying scientific rationale, empowering researchers to effectively utilize this compound in their synthetic endeavors.

Core Chemical Identity and Physicochemical Properties

This compound, systematically named tert-butyl 4-(2-hydroxyanilino)piperidine-1-carboxylate, is a disubstituted piperidine derivative. The molecule incorporates a piperidine ring N-protected with a tert-butoxycarbonyl (Boc) group, and a 2-hydroxyphenylamino moiety at the 4-position. The Boc group serves as a crucial protecting group, preventing the secondary amine of the piperidine ring from undergoing unwanted reactions during synthesis, and its facile removal under acidic conditions allows for subsequent functionalization. The 2-hydroxyphenylamino substituent provides a reactive handle for intramolecular cyclization reactions, forming the basis of its utility as a synthetic intermediate.

Table 1: Physicochemical Properties of this compound [1]

| Property | Value |

| CAS Number | 162045-48-9 |

| Molecular Formula | C₁₆H₂₄N₂O₃ |

| Molecular Weight | 292.37 g/mol |

| Boiling Point | 429.8 °C at 760 mmHg |

| Density | 1.179 g/cm³ |

| Flash Point | 213.7 °C |

Synthesis and Mechanism

The primary synthetic route to this compound involves a reductive amination reaction between N-Boc-4-piperidone and 2-aminophenol. This method is outlined in US Patent 2003/0171370 A1, establishing its industrial relevance.

Diagram 1: Synthetic Pathway to this compound

Caption: Reductive amination of N-Boc-4-piperidone with 2-aminophenol.

Mechanistic Insights

The reaction proceeds via the initial formation of a hemiaminal intermediate from the reaction of the carbonyl group of N-Boc-4-piperidone and the primary amine of 2-aminophenol. This is followed by dehydration to form a Schiff base (or its protonated form, an iminium ion). The choice of a mild reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃), is critical. It is selective for the reduction of the iminium ion in the presence of the ketone starting material, thus minimizing side reactions.

Detailed Experimental Protocol (Adapted from General Reductive Amination Procedures)

While the full text of the cited patent is not publicly available, a standard and reliable protocol for this transformation can be outlined as follows. This protocol is self-validating as reaction progress can be easily monitored by techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Materials:

-

N-Boc-4-piperidone

-

2-Aminophenol

-

Sodium triacetoxyborohydride (NaBH(OAc)₃)

-

Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

-

Acetic acid (optional, as a catalyst)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

To a solution of N-Boc-4-piperidone (1.0 eq) in DCM or DCE, add 2-aminophenol (1.0-1.2 eq).

-

If desired, add a catalytic amount of acetic acid (0.1 eq) to facilitate iminium ion formation.

-

Stir the mixture at room temperature for 1-2 hours.

-

Slowly add sodium triacetoxyborohydride (1.2-1.5 eq) in portions to the reaction mixture.

-

Continue stirring at room temperature and monitor the reaction by TLC or LC-MS until the starting materials are consumed (typically 12-24 hours).

-

Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

-

Separate the organic layer, and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel to obtain this compound.

Application in the Synthesis of Neurokinin-1 (NK1) Receptor Antagonists

The primary utility of this compound lies in its role as a precursor for the synthesis of 3-(4-Piperidinyl)-1,3-benzoxazol-2(3H)-one. This downstream product is a core scaffold for a class of compounds investigated as neurokinin-1 (NK1) receptor antagonists. NK1 receptor antagonists are a class of drugs that block the action of substance P, a neuropeptide involved in pain transmission, inflammation, and emesis.[2][3] They have found clinical use in the prevention of chemotherapy-induced nausea and vomiting.[2][3]

Diagram 2: Synthetic Utility of this compound

Caption: Pathway from the core compound to NK1 receptor antagonists.

Synthesis of 3-(4-Piperidinyl)-1,3-benzoxazol-2(3H)-one

The synthesis of the benzoxazolone scaffold from this compound involves an intramolecular cyclization. This is typically achieved by reacting the intermediate with a phosgene equivalent, such as triphosgene or carbonyldiimidazole (CDI), which facilitates the formation of the cyclic carbamate. The Boc protecting group is subsequently removed under acidic conditions to yield the final piperidinyl benzoxazolone.

Experimental Protocol for Cyclization and Deprotection:

Part A: Synthesis of tert-Butyl 4-(2-oxobenzo[d]oxazol-3(2H)-yl)piperidine-1-carboxylate

-

Dissolve this compound (1.0 eq) in a suitable aprotic solvent such as tetrahydrofuran (THF) or dichloromethane (DCM).

-

Add a base, such as triethylamine or diisopropylethylamine (DIPEA) (1.1-1.5 eq).

-

Cool the mixture to 0 °C and slowly add a solution of a phosgene equivalent, like triphosgene (0.4 eq) or CDI (1.1 eq), in the same solvent.

-

Allow the reaction to warm to room temperature and stir until the reaction is complete as monitored by TLC or LC-MS.

-

Quench the reaction with water and extract the product with an organic solvent.

-

Wash the combined organic layers, dry over an anhydrous salt, filter, and concentrate.

-

Purify the crude product by chromatography to yield the Boc-protected benzoxazolone.

Part B: Synthesis of 3-(4-Piperidinyl)-1,3-benzoxazol-2(3H)-one

-

Dissolve the purified product from Part A in a suitable solvent such as DCM.

-

Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or a solution of hydrogen chloride (HCl) in dioxane.

-

Stir the mixture at room temperature until the Boc group is completely removed (monitored by TLC or LC-MS).

-

Concentrate the reaction mixture under reduced pressure.

-

Neutralize the residue with a base (e.g., saturated NaHCO₃ solution) and extract the product with an appropriate organic solvent.

-

Dry, filter, and concentrate the organic extracts to obtain 3-(4-Piperidinyl)-1,3-benzoxazol-2(3H)-one.

Analytical Characterization

A comprehensive analytical characterization is essential to confirm the identity and purity of this compound. The expected data from standard analytical techniques are summarized below.

Table 2: Expected Analytical Data

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the tert-butyl protons (singlet, ~1.4 ppm), piperidine ring protons (multiplets), the aromatic protons of the hydroxyphenyl group, and the N-H and O-H protons (broad singlets, variable chemical shifts). |

| ¹³C NMR | Resonances for the Boc carbonyl carbon (~155 ppm), the quaternary carbon of the tert-butyl group (~80 ppm), the methyl carbons of the tert-butyl group (~28 ppm), carbons of the piperidine ring, and the aromatic carbons. |

| Mass Spectrometry (MS) | The expected molecular ion peak [M+H]⁺ at m/z 293.1865 for the molecular formula C₁₆H₂₅N₂O₃⁺. |

| Infrared (IR) Spectroscopy | Characteristic absorption bands for N-H and O-H stretching (broad, ~3300-3400 cm⁻¹), C-H stretching (aliphatic and aromatic), the Boc carbonyl C=O stretching (~1680-1700 cm⁻¹), and aromatic C=C bending. |

Safety and Handling

As with any chemical reagent, proper safety precautions should be taken when handling this compound. It is recommended to handle the compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

Conclusion

This compound is a valuable and versatile intermediate in medicinal chemistry. Its well-defined synthesis and its strategic importance in the construction of the 3-(4-Piperidinyl)-1,3-benzoxazol-2(3H)-one scaffold make it a key building block for the development of potential neurokinin-1 receptor antagonists and other biologically active molecules. This guide provides the necessary technical information and procedural insights to enable researchers to confidently incorporate this compound into their drug discovery programs.

References

-

Chemsrc. This compound | CAS#:162045-48-9. Available at: [Link].

-

Wikipedia. NK1 receptor antagonist. Available at: [Link].

-

Patsnap Synapse. Understanding NK1 antagonists and Methods to Keep Abreast of Their Recent Developments. Available at: [Link].

Sources

Physical and chemical properties of 1-Boc-4-(2-hydroxyphenylamino)piperidine

An In-Depth Technical Guide to 1-Boc-4-(2-hydroxyphenylamino)piperidine: Properties, Synthesis, and Applications

Introduction

This compound (CAS No: 162045-48-9) is a specialized heterocyclic building block of significant interest to researchers in medicinal chemistry and drug development.[1] Structurally, it integrates three key pharmacophoric elements: a piperidine ring, a widely used scaffold in CNS-active agents; a Boc (tert-butyloxycarbonyl) protecting group, which offers a stable yet readily cleavable handle for synthetic manipulation; and a 2-hydroxyphenylamino (or 2-hydroxyanilino) moiety, which provides sites for further functionalization and potential hydrogen bonding interactions with biological targets.

This guide provides a comprehensive overview of the core physicochemical properties, reactivity, synthesis, and analytical characterization of this compound. We will explore its potential applications as a versatile intermediate and discuss the critical handling and stability considerations derived from its unique chemical architecture. This document is intended to serve as a practical resource for scientists leveraging this molecule in complex synthetic campaigns.

Section 1: Core Physicochemical and Regulatory Profile

Understanding the fundamental properties of a chemical intermediate is paramount for its effective use in the laboratory. The data below, compiled from supplier information and predictive modeling, provides a foundational profile for this compound.[1]

Identity and Physical Properties

| Property | Value | Source |

| IUPAC Name | tert-butyl 4-(2-hydroxyanilino)piperidine-1-carboxylate | [1] |

| CAS Number | 162045-48-9 | [1] |

| Molecular Formula | C₁₆H₂₄N₂O₃ | [1] |

| Molecular Weight | 292.37 g/mol | [1] |

| Appearance | Off-white to light brown solid (Predicted) | Inferred |

| Boiling Point | 429.8 °C at 760 mmHg | [1] |

| Density | 1.179 g/cm³ | [1] |

| Flash Point | 213.7 °C | [1] |

| Predicted LogP | 3.21 | [1] |

| Solubility | Soluble in DMSO, DMF, Ethanol; Poorly soluble in water. | Inferred from[2] |

Note: The physical appearance and solubility are inferred based on the properties of the structurally similar analogue, 1-Boc-4-(phenylamino)piperidine, and the general characteristics of 2-aminophenol derivatives which are prone to slight discoloration from oxidation.[2][3]

Regulatory Context: A Critical Consideration

It is crucial to recognize that the closely related analogue, 1-Boc-4-(phenylamino)piperidine (1-Boc-4-AP) , which lacks the hydroxyl group, is a DEA List I chemical in the United States.[4] This is due to its established use as a direct precursor in the illicit synthesis of fentanyl and its analogues.[5] While this compound is not specifically listed, its structural similarity necessitates that researchers handle it with a high degree of care, maintain meticulous records, and be fully aware of all local and federal regulations regarding controlled substance analogues and precursors.

Section 2: Synthesis and Purification Protocols

The most direct and common laboratory synthesis for this molecule is reductive amination. This method is favored for its operational simplicity and high functional group tolerance.

Proposed Synthesis: Reductive Amination

This protocol outlines the reaction between 1-Boc-4-piperidone and 2-aminophenol. The causality behind this choice is the commercial availability of both starting materials and the reaction's reliability.[1] The mechanism involves the initial formation of an enamine or iminium ion intermediate, which is then reduced in situ by a mild hydride source like sodium triacetoxyborohydride (STAB). STAB is chosen over harsher reagents like NaBH₄ because it is less basic and more tolerant of the slightly acidic conditions that favor iminium ion formation, minimizing side reactions.

-

Reaction Setup: To a round-bottom flask under a nitrogen atmosphere, add 1-Boc-4-piperidone (1.0 eq), 2-aminophenol (1.1 eq), and dichloromethane (DCM, approx. 0.1 M concentration relative to the piperidone).

-

Acid Catalyst: Add acetic acid (0.1 eq) to catalyze the formation of the iminium intermediate. Stir the mixture at room temperature for 30 minutes.

-

Reduction: Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise over 15 minutes. Self-Validating Insight: The portion-wise addition helps control the initial exotherm and gas evolution.

-

Reaction Monitoring: Allow the reaction to stir at room temperature for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting materials are consumed.

-

Workup: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Separate the organic layer, and extract the aqueous layer twice more with DCM.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude residue should be purified by flash column chromatography.

-

Stationary Phase: Silica gel (230-400 mesh).

-

Mobile Phase: A gradient of ethyl acetate in hexanes (e.g., starting from 10% and gradually increasing to 40% ethyl acetate) is typically effective. The polarity of the product is higher than the starting piperidone due to the added hydroxyphenylamino group.

Synthetic Workflow Diagram

Caption: Workflow for the synthesis via reductive amination.

Section 3: Analytical Characterization Profile

Confirming the identity and purity of the synthesized product is a non-negotiable step. The following data is predictive but based on established chemical shift and absorption principles for the constituent functional groups.

| Technique | Expected Observations |

| ¹H NMR | ~9.0-8.0 ppm (broad s, 1H): Phenolic -OH. ~7.0-6.5 ppm (m, 4H): Aromatic protons of the hydroxyphenyl ring. ~4.0 ppm (broad m, 2H): Axial piperidine protons adjacent to the Boc-protected nitrogen (-CH₂-N(Boc)). ~3.6 ppm (m, 1H): Piperidine proton at C4 (-CH-NH-). ~2.9 ppm (m, 2H): Equatorial piperidine protons adjacent to the Boc-protected nitrogen (-CH₂-N(Boc)). ~2.0 ppm (m, 2H): Axial piperidine protons adjacent to C4. ~1.5 ppm (m, 2H): Equatorial piperidine protons adjacent to C4. 1.45 ppm (s, 9H): tert-butyl protons of the Boc group. |

| ¹³C NMR | ~155 ppm: Carbonyl carbon of the Boc group (C=O). ~145-120 ppm: Aromatic carbons. ~80 ppm: Quaternary carbon of the Boc group (-C(CH₃)₃). ~50 ppm: Piperidine carbon at C4 (-CH-NH-). ~45 ppm: Piperidine carbons adjacent to the Boc-protected nitrogen (-CH₂-N(Boc)). ~30 ppm: Piperidine carbons adjacent to C4. ~28.5 ppm: Methyl carbons of the Boc group (-C(CH₃)₃). |

| IR (Infrared) | ~3400-3300 cm⁻¹ (broad): O-H and N-H stretching. ~3050 cm⁻¹: Aromatic C-H stretching. ~2975, 2850 cm⁻¹: Aliphatic C-H stretching. ~1685 cm⁻¹ (strong): Carbonyl (C=O) stretching of the Boc group. ~1600, 1500 cm⁻¹: Aromatic C=C stretching. ~1240, 1160 cm⁻¹: C-N and C-O stretching. |

| LC-MS (ESI+) | Expected [M+H]⁺ = 293.18 |

Section 4: Chemical Reactivity, Stability, and Handling

The utility of this molecule stems from the orthogonal reactivity of its functional groups.

Key Reactions

-

Boc Deprotection: The Boc group is the most reactive site under acidic conditions. It is readily cleaved using strong acids like trifluoroacetic acid (TFA) in DCM or hydrochloric acid (HCl) in dioxane/methanol at room temperature.[6][7] This unmasks the piperidine nitrogen, allowing for subsequent N-alkylation or N-acylation reactions.

-

Phenol Functionalization: The phenolic hydroxyl group is a nucleophile and can undergo O-alkylation (e.g., Williamson ether synthesis with an alkyl halide and a mild base like K₂CO₃) or O-acylation.

-

Aniline Functionalization: The secondary aniline nitrogen can be acylated or alkylated, though its nucleophilicity is reduced due to delocalization into the aromatic ring. This reaction often requires more forcing conditions than the piperidine nitrogen after Boc deprotection.

Stability and Storage

The 2-aminophenol moiety is susceptible to air oxidation, which can lead to the formation of colored impurities, typically phenoxazinone-type structures.[3][8]

-

Expert Recommendation: For long-term storage, the compound should be kept in a tightly sealed container, under an inert atmosphere (argon or nitrogen), and refrigerated. Storing in the dark is also advised to prevent photochemical degradation.

Logical Flow for Use as an Intermediate

Caption: Synthetic utility showing orthogonal deprotection pathways.

Section 5: Applications in Drug Discovery

While specific biological activity for this exact molecule is not widely reported, its core structure, the N-aryl-4-aminopiperidine scaffold, is of high value in medicinal chemistry. This framework is a key component in numerous biologically active agents, particularly those targeting the central nervous system (CNS).[9]

-

Scaffold for CNS Agents: The piperidine ring is a privileged structure for CNS targets. By modifying the aromatic ring and the piperidine nitrogen, chemists can tune properties like receptor affinity, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) profiles.

-

Intermediate for Complex Heterocycles: The ortho-amino phenol functionality can serve as a precursor to more complex heterocyclic systems, such as phenoxazines, through oxidative cyclization.[8]

-

Fragment-Based Drug Design: This molecule can be used as a fragment or starting point for building more complex molecules. The phenol provides a hydrogen bond donor/acceptor site, the aniline a donor, and the Boc-piperidine a lipophilic, conformationally restricted core.

Conclusion

This compound is a strategically designed chemical intermediate that offers synthetic chemists a reliable platform for creating diverse and complex molecular architectures. Its key strengths lie in the orthogonal reactivity of the acid-labile Boc group and the nucleophilic phenol moiety. However, its utility must be balanced with a clear understanding of its potential for oxidative instability and the stringent regulatory landscape surrounding its close structural analogues. By employing the robust synthetic protocols and handling procedures outlined in this guide, researchers can effectively and safely leverage this compound to advance their drug discovery programs.

References

-

PubChem. (n.d.). 1-Boc-4-AP | C16H24N2O2. National Center for Biotechnology Information. Retrieved from [Link]

-

Federal Register. (2022, November 9). Specific Listing for 1-boc-4-AP, a Currently Controlled List I Chemical. Retrieved from [Link]

-

PubChem. (n.d.). 4-Amino-1-Boc-piperidine. National Center for Biotechnology Information. Retrieved from [Link]

-

Wikipedia. (n.d.). 1-Boc-4-AP. Retrieved from [Link]

-

Chemsrc. (n.d.). This compound. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

-

Nolan, S. P., et al. (n.d.). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol. Retrieved from [Link]

- Google Patents. (n.d.). 2-Aminophenol derivatives and process for their preparation.

-

Chemistry Steps. (n.d.). Boc Protecting Group for Amines. Retrieved from [Link]

-

Master Organic Chemistry. (2018, June 7). Protecting Groups For Amines: Carbamates. Retrieved from [Link]

-

RSC Publishing. (n.d.). Aerobic oxidation of 2-aminophenol catalysed by a series of mononuclear copper(ii) complexes. Retrieved from [Link]

Sources

- 1. This compound | CAS#:162045-48-9 | Chemsrc [chemsrc.com]

- 2. caymanchem.com [caymanchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Federal Register :: Specific Listing for 1-boc-4-AP, a Currently Controlled List I Chemical [federalregister.gov]

- 5. 1-Boc-4-AP - Wikipedia [en.wikipedia.org]

- 6. Boc-Protected Amino Groups [organic-chemistry.org]

- 7. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]

- 8. Aerobic oxidation of 2-aminophenol catalysed by a series of mononuclear copper(ii) complexes: phenoxazinone synthase-like activity and mechanistic study - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. chemimpex.com [chemimpex.com]

Biological activity of 1-Boc-4-(2-hydroxyphenylamino)piperidine derivatives

An In-Depth Technical Guide to the Biological Activity of 1-Boc-4-(Aryl/Heteroarylamino)piperidine Derivatives

Abstract

The 1-Boc-4-aminopiperidine scaffold is a cornerstone in modern medicinal chemistry, serving as a versatile building block for a diverse range of biologically active molecules. This technical guide focuses on the derivatives of this scaffold, with a particular emphasis on 1-Boc-4-(2-hydroxyphenylamino)piperidine and its analogs. These compounds have garnered significant interest due to their demonstrated potential across multiple therapeutic areas, including oncology, infectious diseases, and neurology. This document provides an in-depth exploration of their synthesis, multifaceted biological activities, and the underlying mechanisms of action. We will dissect the structure-activity relationships that govern their efficacy and present detailed, field-proven protocols for their evaluation. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this privileged scaffold in their discovery programs.

The 1-Boc-4-(Aryl/Heteroarylamino)piperidine Scaffold: Synthesis and Strategic Importance

The piperidine ring is a prevalent motif in numerous FDA-approved drugs, valued for its favorable physicochemical properties and its ability to orient substituents in three-dimensional space to optimize interactions with biological targets[1][2]. The incorporation of a tert-butoxycarbonyl (Boc) protecting group on the piperidine nitrogen offers significant synthetic advantages, enabling regioselective reactions while being readily removable under acidic conditions[3].

General Synthetic Strategies

The synthesis of the 1-Boc-4-(aryl/heteroarylamino)piperidine core is typically achieved through two primary and robust methods: reductive amination and palladium-catalyzed cross-coupling.

-

Reductive Amination: This is a highly efficient one-pot reaction. It begins with the condensation of N-Boc-4-piperidone with a desired arylamine (e.g., 2-aminophenol) to form an intermediate imine or enamine, which is then reduced in situ by a mild reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃) to yield the target secondary amine[4]. The choice of NaBH(OAc)₃ is strategic; it is selective for imines over ketones and is tolerant of mildly acidic conditions that favor imine formation.

-

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction provides an alternative route, particularly useful for less reactive anilines. The reaction couples tert-butyl 4-aminopiperidine-1-carboxylate with an aryl halide (e.g., 4-bromo-1-fluorobenzene) in the presence of a palladium catalyst and a suitable phosphine ligand[5].

Caption: Common synthetic pathways to the target scaffold.

Regulatory Context: A Note on Precursor Analogs

It is critical for researchers to be aware that the closely related analog, 1-Boc-4-(phenylamino)piperidine (1-Boc-4-AP), is a regulated List I chemical by the U.S. Drug Enforcement Administration (DEA)[6][7]. This is due to its use as a key intermediate in the illicit synthesis of fentanyl and its derivatives[8][9]. While this compound itself is not specifically listed, its structural similarity necessitates careful handling, documentation, and adherence to all institutional and federal regulations regarding chemical precursors.

Anticancer Activity: Targeting Cell Survival and Proliferation

Piperidine derivatives have emerged as a promising class of anticancer agents, demonstrating efficacy against a wide range of malignancies including breast, lung, and colon cancers[2][10]. Their mechanisms often involve the induction of programmed cell death (apoptosis) and the halting of the cell division cycle[2][11].

Mechanistic Insights

Many piperidine-based compounds exert their cytotoxic effects by modulating critical cell signaling pathways. For instance, derivatives have been shown to interfere with pro-survival pathways like PI3K/Akt and to inhibit transcription factors such as NF-κB, which are constitutively active in many cancers and drive proliferation and resistance to apoptosis[2]. This disruption of survival signaling culminates in the activation of the intrinsic apoptotic cascade, characterized by the release of cytochrome c from mitochondria and the subsequent activation of caspase enzymes.

Caption: Simplified anticancer mechanism of action.

Quantitative Data Summary

The in vitro potency of these derivatives is typically quantified by the half-maximal inhibitory concentration (IC₅₀) or growth inhibition (GI₅₀).

| Compound Class | Cell Line | Activity Metric | Value (µM) | Reference |

| Piperazine Amide Derivative | MDA-MB-231 (Breast) | IC₅₀ | 11.3 | [11] |

| Vindoline-Piperazine Conjugate | MDA-MB-468 (Breast) | GI₅₀ | 1.00 | [10] |

| Vindoline-Piperazine Conjugate | HOP-92 (Lung) | GI₅₀ | 1.35 | [10] |

Experimental Protocol: MTT Assay for In Vitro Cytotoxicity

This protocol provides a reliable method for assessing the cytotoxic effect of a compound on cultured cancer cells.

-

Cell Seeding:

-

Action: Plate cancer cells (e.g., MCF-7, MDA-MB-231) in a 96-well microtiter plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

-

Rationale: This density ensures cells are in the logarithmic growth phase during the experiment, providing a robust and reproducible signal.

-

-

Incubation:

-

Action: Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

Rationale: Allows cells to adhere to the plate and recover from the stress of plating, ensuring a healthy baseline population.

-

-

Compound Treatment:

-

Action: Prepare serial dilutions of the test compound in culture medium. Add 100 µL of each concentration to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

-

Rationale: A dose-response curve is essential to determine the IC₅₀. The vehicle control validates that the solvent used to dissolve the compound is not toxic.

-

-

Incubation Period:

-

Action: Incubate the treated plates for 48-72 hours.

-

Rationale: This duration is typically sufficient for cytotoxic or anti-proliferative effects to manifest.

-

-

MTT Addition:

-

Action: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

-

Rationale: The yellow MTT tetrazolium salt is metabolically reduced by mitochondrial dehydrogenases in living cells to form a purple formazan precipitate. The amount of formazan is directly proportional to the number of viable cells.

-

-

Solubilization:

-

Action: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Rationale: DMSO is an effective solvent for formazan, allowing for spectrophotometric quantification.

-

-

Data Acquisition:

-

Action: Read the absorbance at 570 nm using a microplate reader.

-

Rationale: The absorbance value correlates with the number of viable cells. Data is typically normalized to the vehicle control to calculate the percentage of cell viability.

-

Antimicrobial and Antioxidant Properties

The piperidine scaffold is also a valuable template for the development of novel antimicrobial agents[1][12][13]. Derivatives have shown activity against a range of bacterial and fungal pathogens.

Spectrum of Activity

Studies have demonstrated that various substituted piperidines possess inhibitory activity against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Serratia marcescens) bacteria, as well as fungal species like Aspergillus niger and Candida albicans[1]. The antioxidant potential, often evaluated via DPPH radical scavenging assays, is another noted biological activity[13].

| Compound Class | Organism/Assay | Activity Metric | Result | Reference |

| Novel Piperidine Derivatives | Various Bacteria | MIC | Varies by compound/strain | [1] |

| Novel Piperidine Derivatives | Aspergillus niger | Inhibition | Varying degrees of inhibition | [1] |

| Novel Piperidine Derivatives | DPPH Scavenging | % Scavenging | >49% at 1 mg/mL | [13] |

Experimental Protocol: Broth Microdilution for MIC Determination

This is the gold-standard method for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

-

Inoculum Preparation:

-

Action: Prepare a bacterial suspension from a fresh culture and adjust its turbidity to match a 0.5 McFarland standard (approx. 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final concentration of 5 x 10⁵ CFU/mL in the test wells.

-

Rationale: Standardizing the inoculum is critical for reproducibility and for comparing results across different experiments and labs.

-

-

Compound Dilution:

-

Action: In a 96-well plate, perform a two-fold serial dilution of the test compound in cation-adjusted Mueller-Hinton Broth (CAMHB).

-

Rationale: Serial dilution creates a range of concentrations to precisely identify the lowest concentration that inhibits growth.

-

-

Inoculation:

-

Action: Add the standardized bacterial inoculum to each well.

-

Rationale: This initiates the growth inhibition assay.

-

-

Controls:

-

Action: Include a sterility control (broth only), a growth control (broth + inoculum), and a positive control with a known antibiotic (e.g., Ampicillin).

-

Rationale: These controls validate the sterility of the medium, the viability of the bacteria, and the overall assay performance, respectively.

-

-

Incubation:

-

Action: Incubate the plate at 35-37°C for 16-20 hours.

-

Rationale: This is the standard incubation time for most clinically relevant bacteria to show visible growth.

-

-

MIC Determination:

-

Action: Visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

-

Rationale: This provides a quantitative measure of the compound's potency against the tested microorganism.

-

Neuroprotective and CNS-Modulating Activities

The piperidine scaffold is integral to many centrally acting agents. Derivatives have shown promise as neuroprotective agents, potentially through mechanisms involving acetylcholinesterase (AChE) inhibition, anti-inflammatory action, and antioxidant effects[14][15][16].

Key Mechanisms in Neuroprotection

-

AChE Inhibition: In conditions like Alzheimer's disease, inhibiting AChE increases the levels of the neurotransmitter acetylcholine in the brain, which can improve cognitive function. Certain 1-benzylpiperidine derivatives are exceptionally potent AChE inhibitors[15].

-

Anti-inflammatory and Antioxidant Effects: Neuroinflammation and oxidative stress are key drivers of neuronal damage in neurodegenerative diseases like Parkinson's. Piperine, a natural piperidine alkaloid, has been shown to protect dopaminergic neurons in an MPTP-induced mouse model of Parkinson's by reducing microglial activation, oxidative stress, and apoptosis[14].

Caption: Workflow for evaluating in vivo neuroprotective effects.

Structure-Activity Relationship (SAR) Insights

For AChE inhibition, SAR studies have revealed that:

-

The basicity of the piperidine nitrogen is crucial for activity[15].

-

Bulky substituents on the benzamide moiety can dramatically enhance inhibitory potency, with some derivatives showing IC₅₀ values in the nanomolar range[15].

-

The N-benzyl group on the piperidine often facilitates hydrophobic interactions within the enzyme's active site, superior to the N-Boc group in this context[3][15].

Conclusion and Future Directions

The 1-Boc-4-(aryl/heteroarylamino)piperidine scaffold, exemplified by the 2-hydroxyphenyl derivative, is a privileged structure in drug discovery. Its synthetic tractability and the diverse biological activities of its derivatives—spanning anticancer, antimicrobial, and neuroprotective domains—underscore its immense potential. The Boc group, while sometimes attenuating direct biological activity compared to other N-substituents, provides unparalleled synthetic flexibility for the creation of extensive chemical libraries[3].

Future research should focus on leveraging the established SAR to design next-generation derivatives with enhanced potency and selectivity. Exploring novel substitutions on both the phenyl ring and the piperidine core will be key to optimizing pharmacokinetic and pharmacodynamic profiles. As our understanding of the molecular targets of these compounds deepens, so too will our ability to design highly targeted and effective therapeutic agents based on this remarkable scaffold.

References

-

Synthesis, characterization and antimicrobial activity of piperidine derivatives. (n.d.). ResearchGate. Retrieved from [Link]

-

Shode, F. O., et al. (2015). Antimicrobial and antioxidant activities of piperidine derivatives. African Journal of Pharmacy and Pharmacology, 9(29), 783-792. Retrieved from [Link]

-

Goel, K. K., et al. (n.d.). Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Oriental Journal of Chemistry. Retrieved from [Link]

-

Antimicrobial and antioxidant activities of piperidine derivatives. (2016). ResearchGate. Retrieved from [Link]

-

Wikipedia. (n.d.). 1-Boc-4-AP. Retrieved from [Link]

- Google Patents. (n.d.). CN104628627A - Method for synthesizing 1-boc-4-aminopiperidine.

-

Yu, Q., et al. (2026). Discovery of novel 1-(4-aminophenylacetyl)piperidine derivatives as FXR partial agonists for the potential treatment of metabolic dysfunction-associated steatohepatitis. European Journal of Medicinal Chemistry, 303, 118460. Retrieved from [Link]

-

Wang, Z., et al. (2004). Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists. Bioorganic & Medicinal Chemistry Letters, 14(13), 3525-3528. Retrieved from [Link]

-

Di Fabio, R., et al. (2007). Synthesis and structure-activity relationships of 4-hydroxy-4-phenylpiperidines as nociceptin receptor ligands: Part 2. Bioorganic & Medicinal Chemistry Letters, 17(11), 3242-3247. Retrieved from [Link]

-

Rather, R. A., & Bhagat, M. (2018). Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. Frontiers in Pharmacology, 9, 1260. Retrieved from [Link]

-

An, H., et al. (2012). Discovery, Synthesis, and Biological Evaluation of Piperidinol analogs With Anti-tuberculosis Activity. ACS Medicinal Chemistry Letters, 3(10), 824-828. Retrieved from [Link]

-

Kharb, R., et al. (2012). A valuable insight into recent advances on antimicrobial activity of piperazine derivatives. Der Pharma Chemica, 4(6), 2470-2488. Retrieved from [Link]

-

Kim, D., et al. (2007). Discovery and structure-activity relationships of piperidinone- and piperidine-constrained phenethylamines as novel, potent, and selective dipeptidyl peptidase IV inhibitors. Journal of Medicinal Chemistry, 50(8), 1983-1987. Retrieved from [Link]

-

Federal Register. (2022). Specific Listing for 1-boc-4-AP, a Currently Controlled List I Chemical. Retrieved from [Link]

-

PubChem. (n.d.). 1-Boc-4-AP. Retrieved from [Link]

-

Lu, X., et al. (2014). SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis. Bioorganic & Medicinal Chemistry Letters, 24(15), 3429-3433. Retrieved from [Link]

-

Liu, Y., et al. (2016). Neuroprotective effects of piperine on the 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine-induced Parkinson's disease mouse model. Molecular Medicine Reports, 14(5), 4547-4552. Retrieved from [Link]

-

Sagar, B. K., et al. (2021). SYNTHESIS, CHARACTERIZATION AND ANTICANCER ACTIVITY OF PIPERAZINE AMIDE DERIVATIVE. International Journal of Pharmaceutical Sciences and Research, 12(10), 5424-5430. Retrieved from [Link]

-

Szabó, N., et al. (2022). Novel Piperazine Derivatives of Vindoline as Anticancer Agents. Molecules, 27(19), 6296. Retrieved from [Link]

-

Yamanashi, Y., et al. (1998). Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives. Journal of Medicinal Chemistry, 41(25), 5013-5024. Retrieved from [Link]

-

Eventbrite. (2024). 1-N-Boc-4-(Phenylamino)piperidine cas 125541-22-2 powder. Retrieved from [Link]

-